
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene backbone and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the indene backbone and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the indene backbone can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various materials and chemicals, owing to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The indene backbone provides structural stability and contributes to its overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the additional functional groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Another analog with a hydroxyl group at a different position.
5-Methyl-1H-indene-1,3(2H)-dione: A similar compound with a methyl group instead of the tert-butyl group.
Uniqueness
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- lies in its combination of functional groups and the indene backbone, which provides a unique reactivity profile and makes it suitable for a wide range of applications.
Propiedades
Número CAS |
71313-39-8 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C20H20O4/c1-11-9-14(19(2,3)4)16(21)15(10-11)20(24)17(22)12-7-5-6-8-13(12)18(20)23/h5-10,21,24H,1-4H3 |
Clave InChI |
KYRPTEYTYAPRAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
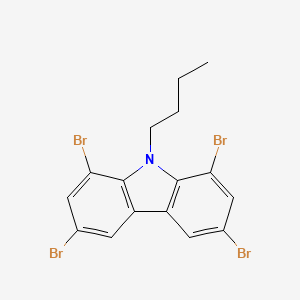
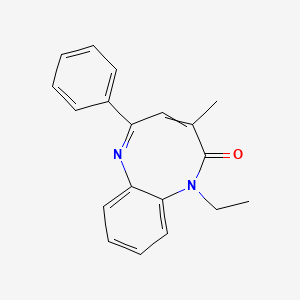
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
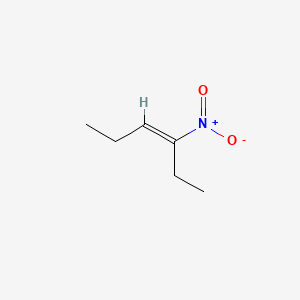
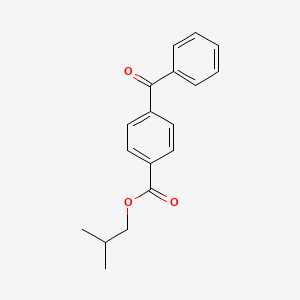
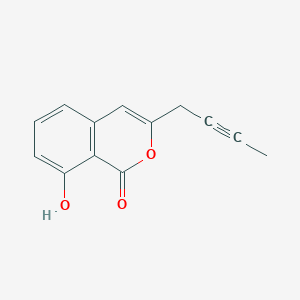
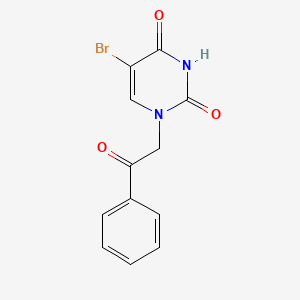

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
